molecular formula C6H2Cl4O4S B12672929 2,3,4,6-Tetrachlorophenol sulfate CAS No. 35473-26-8

2,3,4,6-Tetrachlorophenol sulfate

Cat. No.: B12672929
CAS No.: 35473-26-8
M. Wt: 312.0 g/mol
InChI Key: KOYKJEGNRYHAMV-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,3,4,6-Tetrachlorophenol sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Environmental Monitoring and Analytical Applications

Analytical Reference Standard:
2,3,4,6-Tetrachlorophenol is utilized as an analytical standard in environmental studies. It serves as a reference in the determination of chlorophenols in various matrices such as landfill leachates and aqueous samples through techniques like High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) .

Case Study: Detection in Human Urine
A study reported the determination of 2,3,4,6-tetrachlorophenol and other chlorinated phenols in human urine using high-resolution gas chromatography. This method demonstrated the compound's utility in biomonitoring exposure among populations potentially affected by contaminated environments .

Toxicological Research

Health Hazard Assessments:
Research has indicated that exposure to 2,3,4,6-tetrachlorophenol can lead to significant health risks including skin irritation, respiratory issues, and potential liver damage. The compound has been associated with chronic health effects such as anemia and possible carcinogenicity based on animal studies .

Toxicological Profile:
The Agency for Toxic Substances and Disease Registry (ATSDR) has compiled a toxicological profile that summarizes the adverse health effects linked to chlorophenols including 2,3,4,6-tetrachlorophenol. This profile highlights the importance of monitoring exposure levels to mitigate health risks .

Biodegradation Studies

Microbial Dechlorination:
Research has explored the biodegradation of 2,3,4,6-tetrachlorophenol by specific bacteria strains such as Pseudomonas cepacia. These studies demonstrate the potential for bioremediation strategies to reduce chlorinated phenols in contaminated sites .

Table: Microbial Dechlorination Efficiency

Microbial StrainChlorinated Phenols DechlorinatedEfficiency (%)
Pseudomonas cepacia2,3,4,6-Tetrachlorophenol95
Pseudomonas putida2,4-Dichlorophenol90
Bacillus subtilisPentachlorophenol85

Agricultural Applications

Historical Use as a Pesticide:
Although no longer produced in the U.S., 2,3,4,6-tetrachlorophenol was historically used as a pesticide. Its effectiveness against various pests made it a popular choice; however, due to its toxicity and environmental persistence, its use has been discontinued .

Regulatory Status and Safety Considerations

Due to its hazardous nature and potential health risks associated with exposure to 2,3,4,6-tetrachlorophenol sulfate and similar compounds, regulatory bodies have established guidelines for handling and exposure limits. The Occupational Safety and Health Administration (OSHA) emphasizes the need for protective measures when working with this compound to prevent adverse health effects .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrachlorophenol sulfate involves its interaction with cellular components, leading to the disruption of cellular processes. It targets enzymes and proteins involved in metabolic pathways, leading to the inhibition of microbial growth and activity . The compound’s chlorinated structure allows it to interact with and disrupt the function of various biomolecules.

Comparison with Similar Compounds

2,3,4,6-Tetrachlorophenol sulfate is similar to other chlorinated phenols such as:

  • 2,3,4,5-Tetrachlorophenol
  • 2,3,5,6-Tetrachlorophenol
  • Pentachlorophenol

Compared to these compounds, this compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity . This uniqueness makes it particularly useful in certain industrial and research applications.

Biological Activity

2,3,4,6-Tetrachlorophenol (TCP) is a chlorinated phenolic compound that has garnered attention due to its widespread environmental presence and potential biological effects. The sulfate derivative of TCP, 2,3,4,6-tetrachlorophenol sulfate, is particularly relevant in toxicological studies as it represents a significant metabolic product in humans and animals. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and potential health impacts.

2,3,4,6-Tetrachlorophenol has the molecular formula C6H2Cl4OC_6H_2Cl_4O and is characterized by four chlorine atoms located at the 2nd, 3rd, 4th, and 6th positions on the phenolic ring. It is primarily used as a biocide and preservative but has raised environmental concerns due to its persistence and toxicity.

Metabolism and Sulfation

The metabolism of TCP involves sulfation processes mediated by sulfotransferases. Research indicates that TCP can be sulfated by human hydroxysteroid sulfotransferase (hSULT2A1), which plays a crucial role in the detoxification of various xenobiotics. Studies have shown that TCP is a substrate for hSULT2A1 with significant rates of sulfation observed:

CompoundSulfation Rate (nmol/min/mg)
2,3,4,6-Tetrachlorophenol21.6 ± 0.2
Pentachlorophenol48.0 ± 0.9
TrichlorophenolsVariable

The sulfation of TCP enhances its solubility and facilitates excretion from the body .

Acute Exposure

Acute exposure to 2,3,4,6-TCP can lead to severe health effects including:

  • Skin and Eye Irritation : Contact can cause burns and severe irritation.
  • Respiratory Issues : Inhalation may irritate the respiratory tract leading to symptoms such as coughing and shortness of breath.
  • Pulmonary Edema : High concentrations can result in fluid accumulation in the lungs .

Chronic Exposure

Long-term exposure to TCP has been associated with several chronic health effects:

  • Hematological Effects : High exposure levels may cause anemia due to blood cell damage.
  • Liver Damage : Chronic exposure poses risks for liver toxicity.
  • Carcinogenic Potential : Limited evidence suggests that TCP may be carcinogenic in animal models .

Case Studies

A notable study examined workers exposed to chlorinated phenols in sawmills. The findings indicated that sulfation was a primary pathway for detoxification of low concentrations of TCP and other chlorinated phenols in humans. This study highlighted the importance of metabolic pathways in mitigating the toxic effects of these compounds .

Another case study focused on environmental contamination from industrial sources. The assessment revealed significant levels of TCP in contaminated soil and groundwater, raising concerns about ecological risks and human health implications .

Properties

CAS No.

35473-26-8

Molecular Formula

C6H2Cl4O4S

Molecular Weight

312.0 g/mol

IUPAC Name

(2,3,4,6-tetrachlorophenyl) hydrogen sulfate

InChI

InChI=1S/C6H2Cl4O4S/c7-2-1-3(8)6(5(10)4(2)9)14-15(11,12)13/h1H,(H,11,12,13)

InChI Key

KOYKJEGNRYHAMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)OS(=O)(=O)O)Cl

Origin of Product

United States

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